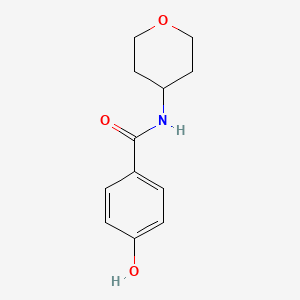

4-hydroxy-N-(oxan-4-yl)benzamide

Description

Contextualization of Benzamide (B126) Derivatives in Contemporary Chemical Research

Benzamide derivatives are a cornerstone in organic and medicinal chemistry, recognized for their versatile applications and presence in numerous biologically active compounds. mdpi.comnih.gov Their stability, synthetic accessibility, and ability to engage in specific molecular interactions make them a privileged scaffold in drug design and materials science. mdpi.comontosight.ai

The fundamental benzamide structure consists of a benzene (B151609) ring attached to an amide group (-C(=O)NH₂). hmdb.cawikipedia.org This simple arrangement, known as the benzamide core, is deceptively versatile. The planarity of the amide bond, a result of resonance, and the ability of the N-H and C=O groups to act as hydrogen bond donors and acceptors, are crucial to its function. ontosight.ai These features allow benzamide derivatives to bind effectively to biological targets like enzymes and receptors, underpinning their widespread use in medicine. ontosight.ainih.gov The aromatic ring provides a rigid framework that can be readily functionalized, allowing for the precise tuning of the molecule's properties. mdpi.com

The properties of a benzamide derivative can be dramatically altered by the addition of different chemical groups (substituents) to the benzene ring or the amide nitrogen. acs.orgresearchgate.net The nature, position, and number of these substituents influence a wide range of characteristics, from physical properties like lipophilicity and solubility to biological activities such as antioxidant potential and receptor binding affinity. acs.orgnih.gov

Electronic effects are particularly important. Electron-donating groups (e.g., amino, hydroxy, methoxy) can increase the electron density of the aromatic ring and impact the reactivity and binding interactions. acs.orgresearchgate.net Conversely, electron-withdrawing groups (e.g., nitro, cyano, halogens) decrease electron density and can affect properties like acidity and susceptibility to nucleophilic attack. acs.orgresearchgate.net For instance, research has shown that the introduction of halogen atoms at specific positions can increase the potency of benzamide-based compounds tenfold. acs.org The position of the substituent (ortho, meta, or para) is also critical, as it dictates the spatial arrangement of the functional group and its ability to interact with its environment. acs.orgresearchgate.net

| Substituent Group | Type | Observed Effect on Benzamide Properties | Reference |

|---|---|---|---|

| -OH (Hydroxy) | Electron-Donating | Can participate in hydrogen bonding, influencing antioxidant activity. | acs.org |

| -OCH₃ (Methoxy) | Electron-Donating | Can serve as a protecting group for hydroxy functionalities during synthesis. | acs.org |

| -NH₂ (Amino) | Electron-Donating | Chosen as a prototypical polar substituent with electron-donating properties to study steric hindrance effects. | researchgate.net |

| -NO₂ (Nitro) | Electron-Withdrawing | Used as a precursor for the synthesis of amino-substituted benzamides. | acs.org |

| -Cl, -F (Halogens) | Electron-Withdrawing | Can increase biological activity and potency. | acs.org |

| -CH₃ (Methyl) | Weakly Electron-Donating | Can lead to a noticeable decrease in reaction yield in certain synthetic pathways. | researchgate.net |

Significance of Oxane-Containing Compounds in Synthetic and Medicinal Chemistry

The oxane ring, a saturated six-membered heterocycle containing one oxygen atom, is a prevalent feature in many natural products and synthetic molecules, most notably in carbohydrates like glucose. fishersci.comwikipedia.org Its inclusion in a molecule can significantly influence properties such as solubility, metabolic stability, and lipophilicity. acs.org

The three-dimensional arrangement, or stereochemistry, of the oxane ring is critical to its function. Due to the tetrahedral (sp³) hybridization of its carbon atoms, the oxane ring is not planar and primarily adopts low-energy "chair" conformations to minimize steric and torsional strain. chempedia.infoyoutube.com It can also exist in higher-energy "boat" or "twisted" conformations. chempedia.info

Substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The relative orientation of these substituents is crucial for molecular recognition and biological activity, as seen in the distinct properties of α- and β-anomers of sugars like glucose and glucuronic acid. wikipedia.orgwikipedia.org The specific conformation and stereochemistry of an oxane ring can lock a molecule into a particular shape, which is a key strategy in designing drugs that fit precisely into a biological target. acs.org

Oxane derivatives are not only important targets in themselves but also valuable intermediates in organic synthesis. The oxygen atom within the ring can act as a hydrogen bond acceptor and influence the reactivity of nearby functional groups. The synthesis of complex molecules often involves the strategic formation or modification of oxane rings. acs.orgnih.gov For example, endoperoxides containing a related trioxane (B8601419) core are the basis for a vital class of antimalarial drugs. nih.govnih.gov The synthesis of these compounds highlights the specialized methods developed to construct and functionalize oxygen-containing heterocyclic systems. nih.gov Furthermore, the ring-opening reactions of related cyclic ethers, such as oxiranes and oxetanes, provide powerful and stereoselective pathways to create complex, polyfunctional molecules for use in drug design and materials science. acs.orgresearchgate.net

Research Landscape of 4-hydroxy-N-(oxan-4-yl)benzamide Derivatives

While specific studies on 4-hydroxy-N-(oxan-4-yl)benzamide are not prominent in the available literature, extensive research on closely related analogues provides a strong foundation for predicting its potential areas of interest. The molecule combines the well-studied N-substituted 4-hydroxybenzamide (B152061) core with an oxane moiety, suggesting its properties would be a hybrid of these two components.

Research on similar structures, such as N-(4-hydroxyphenyl)benzamide and its derivatives, has explored their synthesis and structural properties. nih.govresearchgate.net For example, the crystal structure of N-(4-hydroxyphenyl)-4-nitrobenzamide reveals an almost planar conformation stabilized by intermolecular hydrogen bonds, a feature that could be anticipated in 4-hydroxy-N-(oxan-4-yl)benzamide. researchgate.net Other studies have focused on creating novel histone deacetylase (HDAC) inhibitors based on a N-hydroxybenzamide scaffold, indicating a potential avenue for biological evaluation. nih.govnih.gov The thiophene-substituted derivative 5j from this class showed potent antiproliferative activity against human breast cancer cells, highlighting the impact of scaffold modification. nih.gov

The table below presents a selection of related benzamide derivatives that have been subject to chemical and biological research, offering a comparative context for 4-hydroxy-N-(oxan-4-yl)benzamide.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Area of Research/Significance | Reference |

|---|---|---|---|---|

| N-(4-hydroxyphenyl)benzamide | C₁₃H₁₁NO₂ | 213.23 | Chemical synthesis and property studies. | nih.gov |

| 4-Hydroxy-N-(4-methoxyphenyl)benzamide | C₁₄H₁₃NO₃ | 243.26 | Available as a chemical for early discovery research. | sigmaaldrich.com |

| N-(4-Hydroxyphenyl)-4-nitrobenzamide | C₁₃H₁₀N₂O₄ | 258.23 | Crystal structure analysis and investigation of thermal properties for polymer applications. | researchgate.net |

| N-hydroxy-4-(naphthalen-1-yl)benzamide | C₁₇H₁₃NO₂ | 263.29 | Studied as a potential inhibitor for biological targets. | nih.gov |

| N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) Derivatives | Varies | Varies | Designed and evaluated as novel histone deacetylase (HDAC) inhibitors with anticancer activity. | nih.govnih.gov |

Current Academic Interest and Research Gaps

A comprehensive review of current scientific literature reveals a notable scarcity of dedicated research on 4-hydroxy-N-(oxan-4-yl)benzamide. While the broader class of benzamide derivatives is the subject of extensive investigation, this specific molecule has not been the primary focus of published studies. This absence of specific data highlights a significant research gap. The academic community has yet to fully characterize its physicochemical properties, explore its potential synthetic routes in detail, or evaluate its activity in various biological or material science contexts.

The current interest in this compound can be considered nascent and largely theoretical, driven by the known activities of its constituent parts: the 4-hydroxybenzamide core and the N-substituted oxane ring. The lack of empirical data presents an open field for investigation, inviting researchers to explore its fundamental chemistry and potential applications. Future research could focus on establishing reliable synthetic protocols, characterizing its solid-state properties, and conducting initial screenings for biological activity to fill the existing knowledge void.

Positioning of the Compound within Relevant Chemical Classes

4-hydroxy-N-(oxan-4-yl)benzamide is a member of the benzamide class of organic compounds. Benzamides are characterized by a benzene ring attached to a carboxamide group. More specifically, it can be classified as a 4-hydroxybenzamide derivative . This substitution pattern, with a hydroxyl group at the para position of the benzene ring, is a common feature in many biologically active molecules. The hydroxyl group can participate in hydrogen bonding, a key interaction in molecular recognition processes.

Furthermore, the compound is an N-substituted benzamide , where the nitrogen atom of the amide group is attached to a non-aromatic heterocyclic ring, an oxane (also known as tetrahydropyran). The presence of the oxane ring introduces several key features:

Conformational Rigidity: The cyclic nature of the oxane ring imparts a degree of conformational rigidity to the N-substituent, which can influence its binding to target macromolecules.

Hydrogen Bond Acceptor: The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, providing an additional point of interaction.

The synthesis of N-substituted benzamides is a well-established area of organic chemistry. researchgate.net General methods often involve the coupling of a carboxylic acid or its activated derivative (like an acid chloride) with an appropriate amine. In the case of 4-hydroxy-N-(oxan-4-yl)benzamide, this would typically involve the reaction of 4-hydroxybenzoic acid or its derivative with 4-aminooxane. The synthesis of various N-substituted benzamide derivatives has been reported in the literature, showcasing the versatility of this chemical class in accessing a wide range of molecular architectures. researchgate.netnanobioletters.com

The study of structure-activity relationships (SAR) is crucial in medicinal chemistry. For N-substituted benzamides, SAR studies have often focused on how modifications to the N-substituent affect biological activity. The introduction of different cyclic and acyclic groups can significantly impact a compound's potency and selectivity. While no specific SAR studies for 4-hydroxy-N-(oxan-4-yl)benzamide exist, the broader principles derived from related benzamide series would be applicable in guiding future research.

Properties

IUPAC Name |

4-hydroxy-N-(oxan-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-11-3-1-9(2-4-11)12(15)13-10-5-7-16-8-6-10/h1-4,10,14H,5-8H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQWCAQDYWFNLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 4 Hydroxy N Oxan 4 Yl Benzamide

Precursor Synthesis and Functionalization of the 4-Hydroxybenzamide (B152061) Moiety

Amide Bond Formation Reactions for Benzamide (B126) Scaffold Construction

The central reaction in the synthesis of 4-hydroxy-N-(oxan-4-yl)benzamide is the formation of the amide bond. This is achieved by coupling a carboxylic acid, typically 4-hydroxybenzoic acid or a protected variant, with an amine, in this case, oxan-4-amine (also known as tetrahydro-2H-pyran-4-amine). luxembourg-bio.com

Direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures and results in the elimination of water, conditions that are often not suitable for complex molecules. luxembourg-bio.com Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. luxembourg-bio.com This is accomplished using a variety of coupling reagents. luxembourg-bio.comnih.gov

Common strategies involve the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). luxembourg-bio.comnih.gov The carboxylic acid reacts with the coupling reagent to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the desired amide. luxembourg-bio.com Other classes of coupling reagents include phosphonium (B103445) salts (like PyBOP) and uronium/aminium salts (like HATU), which also form activated esters that efficiently react with amines. researchgate.net The choice of reagent and reaction conditions can be optimized to achieve high yields and purity. researchgate.net

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example(s) | Mechanism of Action |

|---|---|---|

| Carbodiimides | EDC, DCC | Forms a reactive O-acylisourea intermediate. luxembourg-bio.com |

| Benzotriazole Additives | HOBt, HOAt | Used with carbodiimides to form active esters, increasing efficiency and reducing side reactions. luxembourg-bio.comresearchgate.net |

| Uronium/Aminium Salts | HATU, HBTU | Reacts with the carboxylic acid to form an activated OAt- or OBt-ester. researchgate.net |

| Phosphonium Salts | PyBOP, BOP | Forms an activated phosphonium ester intermediate. researchgate.net |

Introduction and Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group on the 4-hydroxybenzoic acid precursor presents a potential challenge during the amide coupling reaction. Being nucleophilic, it can compete with the amine and react with the activated carboxylic acid, leading to undesired side products like polyesters. To prevent this, a common strategy is to temporarily "protect" the hydroxyl group with a labile protecting group. google.com

A variety of protecting groups for alcohols are available, such as benzyl (B1604629) (Bn) ethers or silyl (B83357) ethers. libretexts.org For instance, the 4-hydroxybenzoic acid can be converted to 4-(benzyloxy)benzoic acid. This protected acid is then coupled with oxan-4-amine. In the final step of the synthesis, the benzyl group is removed, typically by catalytic hydrogenolysis, to reveal the free phenolic hydroxyl group on the final product. libretexts.org

Alternatively, a protecting-group-free synthesis can sometimes be achieved by carefully selecting coupling reagents and conditions that favor amidation over esterification. novartis.com For example, mechanochemical methods using EDC have shown success in forming amides from hydroxycarboxylic acids without the need for protection. novartis.com

Furthermore, the phenolic hydroxyl group of the final 4-hydroxy-N-(oxan-4-yl)benzamide can be a site for further modification. It can be alkylated or acylated to generate a library of derivative compounds for structure-activity relationship studies.

Table 2: Example Protecting Groups for Phenolic Hydroxyls

| Protecting Group | Abbreviation | Typical Deprotection Conditions |

|---|---|---|

| Benzyl | Bn | Hydrogenolysis (e.g., H₂, Pd/C). libretexts.org |

| Acetyl | Ac | Basic or acidic hydrolysis. libretexts.org |

| tert-Butyldimethylsilyl | TBDMS | Fluoride ion source (e.g., TBAF). |

| Methoxyethoxymethyl | MEM | Acidic hydrolysis (e.g., HCl). |

Regioselective Functionalization of the Benzene (B151609) Ring

Modification of the benzene ring of the 4-hydroxybenzamide moiety is another strategy for creating analogs. Such functionalization is typically performed on the 4-hydroxybenzoic acid starting material before the amide coupling step. The existing hydroxyl and carboxylic acid groups (or the subsequent amide group) are ortho-, para-directing activators for electrophilic aromatic substitution. Since the para position is blocked, incoming electrophiles will be directed to the positions ortho to the hydroxyl group (positions 3 and 5).

Reactions such as halogenation (chlorination, bromination) can be achieved using N-halosuccinimides (NCS, NBS). nih.gov For example, reacting 4-hydroxybenzoic acid with a reagent like N-bromosuccinimide can introduce a bromine atom at the 3-position. This functionalized precursor can then be carried forward through the amide coupling sequence to yield a halogenated derivative of 4-hydroxy-N-(oxan-4-yl)benzamide. Such methods allow for the systematic exploration of how substituents on the aromatic ring affect the molecule's properties. nih.gov

Synthesis of the Oxan-4-yl Ring System and its Integration

The oxan-4-yl (tetrahydro-2H-pyran-4-yl) fragment is a key component that significantly influences the physicochemical properties of the final molecule. Its synthesis and attachment to the benzamide core are crucial steps.

Derivatization Methods for Oxane Building Blocks

The required building block for the synthesis is oxan-4-amine (tetrahydro-2H-pyran-4-amine). This amine is not as commonly available as simpler amines but can be synthesized from tetrahydropyran-4-one. chemicalbook.comchemicalbook.com A standard laboratory method involves the conversion of the ketone to an oxime by reacting it with hydroxylamine. The resulting tetrahydropyran-4-one oxime is then reduced to the corresponding primary amine, oxan-4-amine. chemicalbook.com Common reduction methods include catalytic hydrogenation using catalysts like Raney Nickel or palladium on carbon (Pd/C) with a hydrogen source such as hydrogen gas or ammonium (B1175870) formate (B1220265). chemicalbook.com The amine is often isolated as a more stable hydrochloride salt. chemicalbook.comgoogle.com

Coupling Strategies for N-(oxan-4-yl) Attachment to the Benzamide

The integration of the oxan-4-yl moiety is achieved via the amide bond formation reaction as described in section 2.1.1. researchgate.net The nucleophilic primary amine of the synthesized oxan-4-amine attacks the activated carboxylic acid of the 4-hydroxybenzoic acid precursor. luxembourg-bio.com

The success of this coupling step is critical. The reaction is typically performed in a suitable aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM). The choice of coupling reagent (e.g., HATU, EDC/HOBt) and base (e.g., DIPEA, triethylamine) is optimized to ensure a clean and efficient reaction, leading to the formation of the target molecule, 4-hydroxy-N-(oxan-4-yl)benzamide. nih.gov The order of addition of reagents can also be important to prevent unwanted side reactions, such as the deactivation of the coupling reagent by the amine. luxembourg-bio.com

Advanced Synthetic Methodologies

The construction of complex molecules like 4-hydroxy-N-(oxan-4-yl)benzamide relies on advanced synthetic methods that offer efficiency, control, and versatility. These include catalytic systems that facilitate bond formation and stereoselective techniques to ensure the correct three-dimensional structure of key components.

The synthesis of benzamide derivatives is greatly enhanced by a variety of catalytic systems that enable efficient and selective amide bond formation and further molecular elaborations. While the direct catalytic synthesis of 4-hydroxy-N-(oxan-4-yl)benzamide is not extensively detailed in dedicated literature, general catalytic methods for N-substituted and 4-substituted benzamides are widely applicable.

Palladium-catalyzed reactions, for instance, are pivotal in forming C-N bonds, a key step in many benzamide syntheses. Another significant advancement is the use of ruthenium catalysts. Research has demonstrated that N-substituted aromatic amides can react with allylic alcohols in the presence of a ruthenium catalyst, along with co-catalysts like silver hexafluoroantimonate (AgSbF₆) and copper(II) acetate (B1210297) (Cu(OAc)₂·H₂O), to yield complex heterocyclic structures. rsc.orgnih.gov These reactions often proceed through a C-H bond activation mechanism, which is a highly atom-economical and environmentally favorable approach. semanticscholar.org

Furthermore, silver(I) catalysts have been employed in the intramolecular cyclization of specific benzamides to produce isoquinolones, showcasing the utility of π-Lewis acid catalysis in activating alkyne functionalities within the molecule. acs.org The design of novel benzamide derivatives often leverages such catalytic methods to build molecular complexity and achieve desired biological activities. nih.govnih.govnih.gov

Table 1: Examples of Catalytic Systems in Benzamide Derivative Synthesis

| Catalyst System | Reaction Type | Application | Reference |

| Ruthenium Catalyst / AgSbF₆ / Cu(OAc)₂·H₂O | Cyclization with Allylic Alcohols | Synthesis of 3-substituted isoindolinones from N-substituted benzamides | rsc.orgnih.govsemanticscholar.org |

| Palladium(II) Acetate / t-BuXPhos | Hydroxylation | Synthesis of N-substituted 4-hydroxynaphthalimides from chloro-naphthalimides | researchgate.net |

| Silver(I) Acetate | Intramolecular Cyclization | Synthesis of isoquinolones from 2-(phenylethynyl)benzamides | acs.org |

One common method to produce 4-aminotetrahydropyran (B1267664) involves the reductive amination of tetrahydropyran-4-one. chemicalbook.com This can be achieved using reagents like ammonium acetate and sodium cyanoborohydride or through catalytic hydrogenation over palladium on carbon in the presence of ammonium formate. chemicalbook.comgoogle.com Another route involves the reduction of 4-(hydroxyimino)-tetrahydropyran using a catalyst such as Raney Nickel. chemicalbook.com

For achieving stereoselectivity, especially when substituents are present on the oxane ring, more advanced methods are employed. Prins cyclizations, catalyzed by complexes of rhenium(VII) or indium(III), can produce highly substituted 4-hydroxytetrahydropyrans with excellent diastereoselectivity. organic-chemistry.org Furthermore, the field of biocatalysis offers powerful tools for stereoselective synthesis. Engineered amine dehydrogenases (AmDHs) are capable of asymmetric reductive amination of ketones to produce chiral amines, a technology that could be applied to produce enantiopure substituted oxan-amines. researchgate.net

Table 2: Synthetic Routes to 4-Aminotetrahydropyran

| Starting Material | Reagents/Catalyst | Product | Reference |

| Tetrahydropyran-4-one | Ammonium formate, 10% Pd/C | Tetrahydro-2H-pyran-4-ylamine hydrochloride | chemicalbook.com |

| Tetrahydropyran-4-one | Ammonium acetate, Sodium cyanoborohydride | 4-Aminotetrahydropyran | google.com |

| 4-(Hydroxyimino)-tetrahydropyran | Raney Nickel, H₂ | Tetrahydro-2H-pyran-4-ylamine hydrochloride | chemicalbook.com |

Intramolecular cyclization reactions are powerful transformations for constructing ring systems, and they are frequently employed in the synthesis of heterocyclic compounds derived from amides. In systems related to benzamides, these reactions can lead to a diverse array of molecular architectures.

Ruthenium-catalyzed intramolecular cyclization of N-substituted benzamides with alkenes or allylic alcohols is a well-established method for creating isoindolinone cores. semanticscholar.orgrsc.org This process is believed to occur via a five-membered ruthenacycle intermediate, which is formed through ortho C-H activation of the benzamide. rsc.org The reaction demonstrates broad scope, tolerating various substituents on both the benzamide and the coupling partner. semanticscholar.org

Metal-free cyclization conditions have also been developed. For example, N-allylbenzamides can undergo photoinduced cyclization with N-sulfonylaminopyridinium salts, leading to either benzosultams or sulfonamidylated oxazoline (B21484) derivatives, with the outcome controlled by the substituents. acs.org Other strategies involve the base-mediated intramolecular cyclization of arylpropargyl amides to form benz[f]isoindoline derivatives or Tf₂O-mediated cyclodehydration of aromatic tertiary amides to yield fluorazones. rsc.orgacs.org These examples highlight the versatility of intramolecular cyclizations in generating complex scaffolds from amide-containing starting materials. acs.orgnih.gov

Purification and Isolation Techniques for Synthetic Products

The successful synthesis of a target compound is contingent upon its effective purification and isolation from the reaction mixture, which may contain unreacted starting materials, reagents, catalysts, and byproducts.

Chromatography is the cornerstone of purification in modern organic synthesis. For compounds like 4-hydroxy-N-(oxan-4-yl)benzamide and related benzamide derivatives, silica (B1680970) gel column chromatography is a standard and widely used method. nanobioletters.com In this technique, the crude product mixture is passed through a column packed with silica gel. Separation occurs based on the differential adsorption of the components to the silica gel stationary phase, with compounds eluted using a suitable solvent system (mobile phase). The polarity of the eluent is often gradually increased to sequentially wash out components with different polarities.

For separations that require higher resolution or for isolating highly pure samples, Preparative High-Performance Liquid Chromatography (HPLC) is employed. nih.gov Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. It is particularly useful for separating closely related isomers or impurities that are difficult to remove by standard column chromatography or recrystallization. The purity of the final fractions is often confirmed by analytical HPLC. mdpi.com

Table 3: Common Chromatographic Purification Methods

| Method | Stationary Phase | Principle of Separation | Typical Application | Reference |

| Silica Gel Column Chromatography | Silica Gel (SiO₂) | Adsorption/Polarity | Primary purification of crude reaction mixtures to isolate the main product. | nanobioletters.com |

| Preparative HPLC | C18-functionalized silica (Reverse-Phase) | Partitioning/Hydrophobicity | High-resolution separation of complex mixtures, purification of final products to high purity, and chiral separations. | nih.govmdpi.com |

Advanced Spectroscopic and Structural Characterization of 4 Hydroxy N Oxan 4 Yl Benzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the molecular framework and connectivity can be established.

Proton (¹H NMR) and Carbon-13 (¹³C NMR) Chemical Shift Assignments

The ¹H and ¹³C NMR spectra of 4-hydroxy-N-(oxan-4-yl)benzamide can be predicted by considering the spectra of its core components: a 4-hydroxybenzamide (B152061) unit and a tetrahydropyran (B127337) (oxane) ring system.

For the 4-hydroxybenzoyl portion, data from 4-hydroxybenzoic acid and its methyl ester provide a reliable reference. hmdb.cabmrb.iobmrb.io The aromatic protons typically appear as two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the carbonyl group are expected to be downfield shifted compared to those ortho to the hydroxyl group due to the electron-withdrawing nature of the amide functionality. The phenolic hydroxyl proton will present as a broad singlet, with its chemical shift being solvent-dependent. The amide N-H proton will also be a broad singlet.

The oxane ring protons will exhibit more complex splitting patterns. The proton on the carbon bearing the nitrogen (C4 of the oxane ring) will be a multiplet, shifted downfield due to the deshielding effect of the adjacent nitrogen atom. The protons on the carbons adjacent to the oxygen atom (C2 and C6 of the oxane ring) will also be downfield relative to typical alkane protons.

The ¹³C NMR spectrum will similarly reflect the two main parts of the molecule. The aromatic carbons will appear in the range of approximately 115-162 ppm. The carbonyl carbon of the amide will be the most downfield signal, typically above 165 ppm. The carbon attached to the hydroxyl group will be significantly deshielded. For the oxane ring, the carbons adjacent to the oxygen (C2 and C6) will appear around 65-70 ppm, while the other ring carbons will be at higher field. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shift Assignments for 4-hydroxy-N-(oxan-4-yl)benzamide This table is based on data from analogous compounds such as 4-hydroxybenzoic acid, methyl 4-hydroxybenzoate, and various N-substituted tetrahydropyran derivatives. bmrb.iochemicalbook.com

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Typical Coupling Constants (Hz) |

| Aromatic H (ortho to C=O) | 7.7 - 7.9 | Doublet | J ≈ 8-9 |

| Aromatic H (ortho to OH) | 6.8 - 7.0 | Doublet | J ≈ 8-9 |

| Phenolic OH | Variable (e.g., 9-11 in DMSO-d6) | Broad Singlet | - |

| Amide NH | Variable (e.g., 8-9 in DMSO-d6) | Broad Singlet/Doublet | - |

| Oxane H4 (CH-N) | 3.8 - 4.2 | Multiplet | - |

| Oxane H2, H6 (CH₂-O) | 3.4 - 3.8 | Multiplet | - |

| Oxane H3, H5 (CH₂) | 1.5 - 2.0 | Multiplet | - |

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for 4-hydroxy-N-(oxan-4-yl)benzamide This table is based on data from analogous compounds such as 4-hydroxybenzoic acid, methyl 4-hydroxybenzoate, and various N-substituted tetrahydropyran derivatives. bmrb.iochemicalbook.com

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 166 - 169 |

| Aromatic C (ipso to OH) | 160 - 163 |

| Aromatic C (ipso to C=O) | 122 - 125 |

| Aromatic C (ortho to C=O) | 129 - 132 |

| Aromatic C (ortho to OH) | 115 - 117 |

| Oxane C4 (CH-N) | 45 - 50 |

| Oxane C2, C6 (CH₂-O) | 65 - 70 |

| Oxane C3, H5 (CH₂) | 30 - 35 |

Two-Dimensional NMR Techniques for Connectivity and Conformation (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and for elucidating the through-bond and through-space connectivities within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks. For 4-hydroxy-N-(oxan-4-yl)benzamide, strong cross-peaks would be expected between the adjacent aromatic protons. Within the oxane ring, the H4 proton would show correlations to the protons on C3 and C5. The protons on C2 would correlate with those on C3, and the protons on C6 would correlate with those on C5.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be instrumental in assigning the carbon signals of the oxane ring by linking them to their attached protons. For instance, the proton signal around 3.8-4.2 ppm would correlate with the carbon signal around 45-50 ppm, confirming the assignment of C4 and its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule. Key expected correlations would include the aromatic protons ortho to the carbonyl group showing a cross-peak to the carbonyl carbon. The amide proton should also show a correlation to the carbonyl carbon and to C4 of the oxane ring. The H4 proton of the oxane ring would be expected to show a correlation to the carbonyl carbon, confirming the amide linkage.

Variable Temperature NMR Spectroscopy for Conformational Dynamics

The tetrahydropyran ring in 4-hydroxy-N-(oxan-4-yl)benzamide exists predominantly in a chair conformation. Variable temperature (VT) NMR spectroscopy could be employed to study the dynamics of the ring and the rotational barrier around the amide C-N bond. At room temperature, the chair-to-chair interconversion of the oxane ring is typically fast on the NMR timescale, leading to averaged signals for the axial and equatorial protons. Upon cooling, this process may slow down, potentially leading to the decoalescence of proton signals and allowing for the determination of the energy barrier for ring inversion. Similarly, restricted rotation around the amide bond could be investigated, although this barrier is generally high.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of 4-hydroxy-N-(oxan-4-yl)benzamide would exhibit characteristic bands for the amide, hydroxyl, aromatic, and ether functionalities.

O-H Stretch: A broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ due to the phenolic hydroxyl group, which is likely involved in hydrogen bonding. researchgate.net

N-H Stretch: The amide N-H stretching vibration should appear in the region of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the oxane ring will appear just below 3000 cm⁻¹.

C=O Stretch (Amide I): A strong absorption band for the amide carbonyl group is predicted to be in the range of 1630-1680 cm⁻¹. researchgate.net

N-H Bend (Amide II): The N-H bending vibration, coupled with C-N stretching, typically appears around 1510-1570 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region. researchgate.net

C-O Stretches: The phenolic C-O stretching vibration is expected around 1200-1280 cm⁻¹, while the C-O-C stretching of the ether in the oxane ring will produce a strong band in the 1050-1150 cm⁻¹ region. acs.orgacs.org

Table 3: Predicted Characteristic IR and Raman Frequencies for 4-hydroxy-N-(oxan-4-yl)benzamide This table is based on data from analogous compounds such as 4-hydroxybenzoic acid and tetrahydropyran. researchgate.netacs.orgchemicalbook.com

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Phenolic O-H Stretch | 3200 - 3600 | Strong, Broad | Weak |

| Amide N-H Stretch | 3300 - 3500 | Medium | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Strong |

| Amide C=O Stretch (Amide I) | 1630 - 1680 | Strong | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| Amide N-H Bend (Amide II) | 1510 - 1570 | Medium-Strong | Weak |

| Phenolic C-O Stretch | 1200 - 1280 | Strong | Medium |

| Oxane C-O-C Stretch | 1050 - 1150 | Strong | Weak |

Correlation of Experimental and Theoretical Vibrational Spectra

To gain a more in-depth understanding of the vibrational modes, computational methods such as Density Functional Theory (DFT) can be employed. By calculating the theoretical vibrational frequencies and comparing them with experimental IR and Raman spectra, a more precise assignment of the observed bands can be achieved. Such calculations can also provide insights into the molecular geometry and the nature of the vibrational modes, including the contributions of different internal coordinates to each vibration. This correlative approach is a powerful tool for confirming the structure and understanding the vibrational properties of complex molecules like 4-hydroxy-N-(oxan-4-yl)benzamide.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is an essential technique for determining the molecular weight and confirming the structure of synthetic compounds. For 4-hydroxy-N-(oxan-4-yl)benzamide, both high-resolution mass spectrometry and detailed fragmentation analysis are critical for unambiguous identification.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can confirm the elemental composition of 4-hydroxy-N-(oxan-4-yl)benzamide. The molecular formula of the compound is C₁₂H₁₅NO₃. HRMS is crucial for distinguishing it from other isomers or compounds with the same nominal mass. For a related compound, 4-amino-2-hydroxy-N-(tetrahydro-2H-pyran-4-yl)benzamide (C₁₂H₁₆N₂O₃), the exact mass is reported as 236.11609238 Da. nih.gov This highlights the level of precision HRMS offers in confirming molecular formulas.

Table 1: Predicted HRMS Data for 4-hydroxy-N-(oxan-4-yl)benzamide

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Monoisotopic Mass | 221.1052 Da |

| Common Adducts (M+H)⁺ | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |

| Expected m/z (M+H)⁺ | 222.1125 Da |

Note: The data in this table is predicted based on the molecular formula and has not been experimentally verified from public sources.

The fragmentation pattern in mass spectrometry offers a roadmap to the compound's structure. In the case of 4-hydroxy-N-(oxan-4-yl)benzamide, cleavage (fragmentation) would be expected at the amide bond and within the oxane ring. Key predicted fragments would include the 4-hydroxybenzoyl cation (m/z 121) and fragments arising from the oxan-4-ylamino moiety. The fragmentation of the parent compound, 4-hydroxybenzamide, typically shows a prominent peak for the 4-hydroxybenzoyl fragment. nih.gov Analysis of these patterns is essential for confirming the connectivity of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum is primarily influenced by the aromatic benzamide (B126) portion of the molecule.

The UV-Vis spectrum of 4-hydroxy-N-(oxan-4-yl)benzamide is expected to be dominated by the electronic transitions of the 4-hydroxybenzamide chromophore. For comparison, 4-hydroxybenzoic acid, a closely related chromophore, exhibits specific absorption maxima (λmax). spectrabase.com The presence of the phenolic hydroxyl group and the amide group, both capable of donating and withdrawing electrons, will influence the position and intensity of these absorption bands. The solvent used for analysis can also cause shifts in the absorption maxima (solvatochromism).

Table 2: Predicted UV-Vis Absorption Data for 4-hydroxy-N-(oxan-4-yl)benzamide

| Chromophore System | Expected λmax (nm) | Type of Transition |

| Substituted Benzene Ring | ~200-220 | π → π |

| Phenolic and Amide System | ~250-280 | π → π / n → π* |

Note: The data in this table is predictive and based on the analysis of similar structures. Experimental verification is required.

The absorption bands in the UV-Vis spectrum correspond to the energy required to promote electrons from a lower energy orbital (like a π bonding orbital or a non-bonding orbital, n) to a higher energy anti-bonding orbital (π*). The 4-hydroxy and amide substituents on the benzene ring are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzamide, due to the extension of the conjugated system. nist.gov The hydroxyl group, in particular, can significantly influence the electronic structure and the resulting spectrum.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. While no crystal structure for 4-hydroxy-N-(oxan-4-yl)benzamide is currently available in open-access crystallographic databases, analysis of related structures provides insight into its likely solid-state conformation.

For instance, the crystal structures of various substituted benzamides and benzohydrazides have been reported, often revealing extensive hydrogen-bonding networks. researchgate.netresearchgate.net In 4-hydroxy-N-(oxan-4-yl)benzamide, the phenolic hydroxyl group and the amide N-H group are strong hydrogen bond donors, while the carbonyl oxygen, the hydroxyl oxygen, and the oxygen atom in the oxane ring are hydrogen bond acceptors. These interactions would play a crucial role in dictating the crystal packing. The oxane ring is expected to adopt a stable chair conformation.

Table 3: Predicted Crystallographic Parameters for 4-hydroxy-N-(oxan-4-yl)benzamide

| Parameter | Predicted Information |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Common space groups like P2₁/c |

| Key Interactions | Intermolecular hydrogen bonding involving OH, NH, and C=O groups |

| Conformation | Oxane ring in a chair conformation; potential for polymorphism under different crystallization conditions |

Note: This data is hypothetical, based on common findings for similar organic molecules. Experimental determination is necessary for confirmation.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

A definitive analysis of the bond lengths, bond angles, and dihedral angles of 4-hydroxy-N-(oxan-4-yl)benzamide cannot be provided without access to its crystallographic information file (CIF) or dedicated computational studies. These parameters are crucial for defining the molecule's geometry. In a typical benzamide structure, the phenyl ring is planar, and the amide group (–C(=O)NH–) also tends to be planar due to resonance. The oxan-4-yl (tetrahydropyran) ring generally adopts a chair conformation to minimize steric strain.

The key dihedral angles would describe the rotational relationship between the phenyl ring and the amide plane, as well as the orientation of the oxan-4-yl substituent relative to the amide linkage. These angles are influenced by a combination of electronic effects and steric hindrance between the different parts of the molecule. Without specific data, any presented values would be purely hypothetical and not in accordance with the requirement for scientifically accurate information.

Analysis of Intermolecular and Intramolecular Hydrogen Bonding Networks

Hydrogen bonding plays a critical role in the structure and properties of molecules containing hydroxyl (–OH) and amide (–NH) groups. In 4-hydroxy-N-(oxan-4-yl)benzamide, several potential hydrogen bond donors and acceptors exist:

Donors: The hydroxyl group on the phenyl ring and the nitrogen atom of the amide group.

Acceptors: The oxygen atom of the carbonyl group (C=O), the oxygen atom of the hydroxyl group, and the oxygen atom within the oxan ring.

It is plausible that both intermolecular (between different molecules) and intramolecular (within the same molecule) hydrogen bonds could form. Intermolecular hydrogen bonds would be instrumental in building larger supramolecular assemblies. For instance, the hydroxyl group of one molecule could donate a hydrogen bond to the carbonyl oxygen of a neighboring molecule. Similarly, the amide N-H could form a hydrogen bond with the hydroxyl oxygen or the oxan oxygen of another molecule.

An intramolecular hydrogen bond might be possible, for example, between the amide hydrogen and the oxygen of the oxan ring, depending on the molecule's conformation. However, without experimental or computational evidence, the specific nature and geometry of these hydrogen bonding networks remain speculative.

Crystal Packing Arrangements and Supramolecular Interactions

The specific packing motif (e.g., herringbone, layered, etc.) and the resulting crystallographic parameters (unit cell dimensions, space group) are unique to the compound and the conditions under which it is crystallized. The absence of a published crystal structure for 4-hydroxy-N-(oxan-4-yl)benzamide means that no details about its crystal packing or supramolecular architecture can be reported.

Computational Chemistry and Theoretical Investigations of 4 Hydroxy N Oxan 4 Yl Benzamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the properties of molecular systems. DFT methods, such as the B3LYP functional combined with basis sets like 6-311G+(d,p), are frequently employed to accurately model the electronic structure and geometry of benzamide (B126) derivatives. nih.gov These calculations provide a foundational understanding of the molecule's characteristics.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For a molecule like 4-hydroxy-N-(oxan-4-yl)benzamide, this involves optimizing the geometries of the phenyl ring, the amide linkage, and the oxane ring.

Conformational analysis is also crucial, as the oxane ring can exist in different conformations, such as the stable chair form. Furthermore, rotation around the single bonds, particularly the C-N amide bond and the bond connecting the phenyl ring to the carbonyl group, can lead to different conformers. Theoretical potential energy surface scans can identify the most stable conformer by calculating the energy associated with systematic changes in specific dihedral angles. researchgate.net The optimized geometry for related benzamide structures is often found to be nearly planar, a feature stabilized by intramolecular hydrogen bonding. researchgate.net

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C=O (carbonyl) | 1.230 | |

| C-N (amide) | 1.355 | |

| N-H (amide) | 1.009 | |

| C-C (aromatic) | 1.395 | |

| C-O (hydroxyl) | 1.360 | |

| O-C-N (amide) | 123.5 | |

| C-N-C | 121.9 |

Note: The data in this table are representative values from DFT calculations on analogous benzamide structures and serve as an illustrative example. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. aimspress.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that a molecule is more polarizable, has low kinetic stability, and is generally associated with high chemical reactivity. researchgate.netnih.govnih.gov For 4-hydroxy-N-(oxan-4-yl)benzamide, the HOMO is typically localized on the electron-rich 4-hydroxyphenyl group, while the LUMO may be distributed over the benzamide backbone. DFT calculations are used to compute the energies of these orbitals and visualize their distribution. aimspress.comresearchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.52 |

| ELUMO | -1.11 |

| Energy Gap (ΔE) | 5.41 |

Note: This table presents example data from a related benzamide compound to illustrate typical FMO values. nih.gov

Global reactivity descriptors can be derived from the HOMO and LUMO energies to quantify the chemical reactivity and stability of a molecule. These descriptors, based on conceptual DFT, provide a quantitative framework for understanding molecular behavior in chemical reactions. nih.govresearchgate.net

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to change in electron distribution. η = (I - A) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.

Electronic Chemical Potential (μ): The escaping tendency of electrons. μ = -(I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. ω = μ² / (2η).

These parameters are invaluable for comparing the reactivity of different molecules and predicting their reaction tendencies. researchgate.netresearchgate.net

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.52 |

| Electron Affinity (A) | 1.11 |

| Chemical Hardness (η) | 2.705 |

| Chemical Softness (S) | 0.370 |

| Chemical Potential (μ) | -3.815 |

| Electrophilicity Index (ω) | 2.69 |

Note: Values are calculated from the illustrative FMO energies in Table 2.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the regions of a molecule that are rich or deficient in electrons. It is plotted on the molecule's surface and color-coded to show the electrostatic potential. nih.gov

Red Regions: Indicate negative potential, rich in electrons, and are susceptible to electrophilic attack. In 4-hydroxy-N-(oxan-4-yl)benzamide, these areas would be concentrated around the oxygen atoms of the carbonyl and hydroxyl groups.

Blue Regions: Indicate positive potential, electron-deficient, and are susceptible to nucleophilic attack. These are typically found around the acidic hydrogen atoms, such as the amide and hydroxyl protons.

Green Regions: Represent neutral or zero potential.

The MEP map provides a clear and intuitive picture of the charge distribution and is crucial for predicting how the molecule will interact with other species, such as receptors or substrates. nih.govresearchgate.netresearchgate.net

To gain deeper insights into chemical bonding and intramolecular interactions, advanced wavefunction analyses are employed.

Natural Bond Orbital (NBO) Analysis: This method investigates charge delocalization, donor-acceptor (hyperconjugative) interactions, and hybridization. researchgate.net It can quantify the stabilization energy (E(2)) associated with interactions between filled (donor) and empty (acceptor) orbitals, which are key to molecular stability. For instance, the interaction between the lone pair of the nitrogen atom and the antibonding orbital of the carbonyl group (n → π*) is a classic feature in amides. researchgate.netresearchgate.net

Natural Population Analysis (NPA): NPA provides a more robust calculation of atomic charges compared to other methods like Mulliken population analysis. researchgate.net

Electron Localization Function (ELF) and Local Orbital Locator (LOL): These topological analyses map the electron localization in a molecule. nih.govresearchgate.net They provide clear visual representations of core electrons, covalent bonds, and lone pairs, helping to characterize the nature of the chemical bonds within the molecule.

Reduced Density Gradient (RDG): This technique is used to identify and visualize weak non-covalent interactions, such as van der Waals forces and hydrogen bonds, which are critical for determining molecular conformation and crystal packing. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations typically focus on static, single-molecule systems in a vacuum or with an implicit solvent model, molecular modeling and dynamics (MD) simulations provide information about the dynamic behavior of a molecule over time. nih.gov

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment (e.g., a solvent box of water). For 4-hydroxy-N-(oxan-4-yl)benzamide, an MD simulation could reveal the stability of its different conformers, the dynamics of the oxane ring, and the stability of intramolecular hydrogen bonds in a solution. semanticscholar.orgresearchgate.net Parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to understand the stability of the molecule and the flexibility of its different regions over the simulation time. nih.gov

Molecular Interaction Mechanisms and Structure Activity Relationship Sar Studies

Investigation of Binding Affinity to Biological Targets

The biological effect of a compound is fundamentally linked to its ability to bind to specific molecular targets, such as proteins and enzymes. The affinity and mode of this binding dictate the compound's potency and pharmacological profile. For benzamide (B126) derivatives, researchers employ a variety of techniques to investigate these interactions.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique widely used to predict the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction. mdpi.com This method helps to reduce the time and cost of drug design by simulating the binding process at a molecular level. researchgate.net For various benzamide derivatives, docking studies have been instrumental in elucidating their potential as inhibitors for a range of targets.

For instance, docking simulations have been used to screen benzamide derivatives against enzymes like topoisomerase, which is crucial for DNA replication and a target in cancer therapy. dergipark.org.tr In such studies, the ligand is placed into the binding site of the target protein, and its conformation is optimized to find the best fit, which is quantified by a docking score representing the binding energy. mdpi.comdergipark.org.tr Similar computational models have been applied to screen benzamide derivatives for activity against bacterial targets, such as the essential cell division protein FtsZ, highlighting the broad applicability of this scaffold. nih.gov

| Benzamide Derivative Class | Biological Target | Docking Study Findings | Reference |

|---|---|---|---|

| Pyridine–thiourea derivatives | Bacterial Proteins (S. aureus, E. coli) | Predicted stable complex formation in the active site, quantified by docking scores. | mdpi.com |

| General Benzamides | Topoisomerase I & IIα | Derivatives showed higher binding affinity for Topo IIα over Topo I, identifying promising anticancer candidates. | dergipark.org.tr |

| Aryl Benzamides | Metabotropic Glutamate Receptor 5 (mGluR5) | Identified an "arc" conformation stabilized by various interactions within the allosteric binding site. | mdpi.com |

| Benzodioxane Benzamides | FtsZ (Bacterial cell division protein) | Showed inhibitory potential against both S. aureus and E. coli FtsZ; computational studies helped decipher structural requirements. | nih.gov |

Prediction of Binding Modes and Identification of Key Interacting Residues

Beyond just predicting binding affinity, molecular docking reveals the specific interactions that anchor a ligand within a protein's active site. These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com Identifying the key amino acid residues involved in these interactions is a critical aspect of SAR studies.

In the case of aryl benzamide derivatives designed as negative allosteric modulators (NAMs) of the mGluR5 receptor, docking studies have shown that the molecules adopt an "arc" shape within the binding pocket. mdpi.com This conformation is stabilized by hydrophobic interactions as well as key hydrogen bonds and π-π stacking with specific residues. mdpi.com Similarly, docking studies of benzamide derivatives with acetylcholinesterase (AChE) revealed binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS), a characteristic of dual-binding inhibitors. tandfonline.comnih.govresearchgate.net These detailed interaction maps provide a rational basis for modifying the chemical structure to enhance potency and selectivity.

Modulators of Cellular Signaling Pathways

Benzamide derivatives have been identified as potent modulators of various cellular signaling pathways implicated in diseases like cancer and neurodegenerative disorders.

One of the key pathways where benzamides have shown significant activity is the Hedgehog (Hh) signaling pathway, which is crucial during embryonic development and can contribute to cancer progression when aberrantly reactivated in adults. nih.govresearchgate.net A series of novel 4-(pyrimidinylamino)benzamide derivatives were designed and found to be potent inhibitors of this pathway, with some compounds showing greater potency than the established drug GDC-0449 (Vismodegib). nih.govresearchgate.net These compounds act as Smoothened (SMO) antagonists, blocking the signal transduction cascade. nih.gov

Furthermore, other benzamide derivatives have been developed as activators of the hypoxia-inducible factor 1 (HIF-1) pathway. nih.gov Certain N-(piperidin-4-yl)benzamide derivatives were found to induce the expression of HIF-1α protein, which in turn promotes the apoptosis of tumor cells. nih.gov In the context of Alzheimer's disease, arylbenzamide derivatives have also been investigated as modulators of amyloid-beta (Aβ) aggregation, with studies showing they can interact with hydrophobic domains of Aβ oligomers and fibrils. uwaterloo.ca

Enzyme Inhibition Kinetics and Mechanisms

Enzyme inhibition is a primary mechanism of action for many drugs. Kinetic studies are essential to characterize the type and potency of this inhibition. Benzamide derivatives have been extensively evaluated as inhibitors of various enzymes, particularly cholinesterases, which are key targets in Alzheimer's disease therapy.

Evaluation of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. nih.gov Inhibiting these enzymes can restore cholinergic function, which is beneficial in Alzheimer's disease. nih.gov Numerous studies have reported the synthesis and evaluation of benzamide derivatives as cholinesterase inhibitors. tandfonline.commdpi.comresearchgate.net

These evaluations typically involve in vitro assays to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce enzyme activity by 50%. For example, a series of benzamide and picolinamide (B142947) derivatives containing a dimethylamine (B145610) side chain were synthesized and tested for AChE and BChE inhibition. tandfonline.comnih.gov The results showed that inhibitory activity was highly dependent on the substitution pattern, with some derivatives demonstrating potent and selective inhibition of AChE. tandfonline.comnih.gov Similarly, N-benzyl benzamide derivatives have been identified as highly potent and selective sub-nanomolar inhibitors of BChE. nih.govacs.org

| Derivative Class | Target Enzyme | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 µM | mdpi.com |

| Benzamide-Sulfonamide Hybrids | AChE | IC₅₀ values in the range of 33.1 to 85.8 µM | researchgate.net |

| Benzamide-Sulfonamide Hybrids | BChE | IC₅₀ values in the range of 53.5 to 228.4 µM | researchgate.net |

| Picolinamide Derivative (7a) | AChE | 2.49 µM | nih.gov |

| N-Benzyl Benzamide Derivatives | BChE | IC₅₀ values from picomolar to nanomolar range | nih.govacs.org |

| 2-Benzoylhydrazine-1-carboxamides | AChE | IC₅₀ values in the range of 44-100 µM | mdpi.comnih.gov |

| 2-Benzoylhydrazine-1-carboxamides | BChE | IC₅₀ values starting from 22 µM | mdpi.comnih.gov |

Mixed-Type Inhibition Analysis

To understand the precise mechanism of enzyme inhibition, kinetic analyses such as Lineweaver-Burk plots are employed. These studies can classify the inhibitor as competitive, non-competitive, uncompetitive, or mixed-type. Mixed-type inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at a site distinct from the active site.

Kinetic analysis of a potent picolinamide derivative (compound 7a) from a series of cholinesterase inhibitors revealed a mixed-type inhibition profile against AChE. tandfonline.comnih.govresearchgate.net This finding was supported by molecular docking studies, which showed the compound binding to both the catalytic and peripheral sites of the enzyme. tandfonline.comnih.govresearchgate.net Similarly, a kinetic study of the Alzheimer's drug Donepezil (E2020), which has a different core structure but a related mechanism, also demonstrated mixed-type inhibition of AChE. nih.gov This type of inhibition can be advantageous as its effectiveness is not as easily overcome by high concentrations of the substrate.

Influence of Substituents on Molecular Activity and Selectivity

The biological activity and selectivity of benzamide derivatives are significantly influenced by the nature and position of substituents on both the aromatic ring and the amide group.

Systematic Structural Modifications and Their Impact on Biological Interaction

Systematic structural modifications of the benzamide scaffold have been a key strategy in medicinal chemistry to optimize therapeutic properties. In related N-substituted benzamide derivatives, alterations to the core structure have demonstrated profound effects on their biological interactions.

For instance, in studies of N-(piperidin-4-yl)benzamide derivatives, modifications to the piperidine (B6355638) ring and the benzamide moiety were explored to enhance antitumor activity. nih.gov The introduction of various substituents led to the discovery of compounds with potent inhibitory effects on cancer cell lines. nih.gov Similarly, research on N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives as histone deacetylase inhibitors has shown that substitutions on the phenyl ring can significantly impact inhibitory potency. nih.gov For example, the introduction of a thiophene (B33073) or a benzo[d] nih.govdergipark.org.trdioxole group resulted in compounds with potent antiproliferative activity. nih.gov

While direct studies on 4-hydroxy-N-(oxan-4-yl)benzamide are not extensively documented in the provided literature, the principles from related structures suggest that modifications to the oxane ring or the 4-hydroxy-benzamide core would likely modulate its biological target affinity and selectivity. For example, the introduction of additional hydroxyl or methoxy (B1213986) groups on the benzamide ring could alter hydrogen bonding interactions with a target protein.

Table 1: Impact of Structural Modifications on Biological Activity in Benzamide Derivatives

| Parent Compound Class | Structural Modification | Observed Impact on Biological Activity |

|---|---|---|

| N-(piperidin-4-yl)benzamides | Varied substitutions on the piperidine and benzamide moieties | Altered antitumor activity against HepG2 cells nih.gov |

| N-hydroxy-4-(3-phenylpropanamido)benzamides | Substitution on the terminal phenyl ring (e.g., thiophene, benzo[d] nih.govdergipark.org.trdioxole) | Enhanced inhibitory activity against histone deacetylases and potent antiproliferative effects nih.gov |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | Optimization of the benzenesulfonamide-based scaffold | Displayed nanomolar potency against 12-lipoxygenase and excellent selectivity nih.gov |

Identification of Pharmacophoric Features for Optimized Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For many benzamide derivatives with therapeutic potential, key pharmacophoric features have been identified.

Generally, the benzamide scaffold itself is a crucial element. The amide linkage provides a hydrogen bond donor (N-H) and acceptor (C=O) which are often critical for binding to biological targets. The aromatic ring can participate in various interactions, including pi-stacking and hydrophobic interactions.

In the context of 4-hydroxy-N-(oxan-4-yl)benzamide, the key pharmacophoric features likely include:

The 4-hydroxy group: This phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, and its presence is often crucial for antioxidant activity and specific receptor interactions.

The benzamide core: The amide group and the aromatic ring form a rigid unit that properly orients the other functional groups for optimal interaction with a binding site.

The oxane ring: This saturated heterocyclic ring introduces a three-dimensional character to the molecule and can influence solubility, metabolic stability, and binding affinity through hydrophobic or polar interactions, depending on the target's pocket. The oxygen atom within the oxane ring can also act as a hydrogen bond acceptor.

Studies on related structures, such as niclosamide (B1684120) derivatives, have highlighted the importance of the substituted phenyl ring and the salicylamide (B354443) moiety for their anticancer effects. nih.gov

Understanding Structure-Electrochemical Activity Relationships

The electrochemical properties of a molecule, particularly its redox potential, are intrinsically linked to its chemical structure and can provide insights into its antioxidant mechanisms.

Effect of Substituents on Redox Potential

The redox potential of a phenolic compound like 4-hydroxy-N-(oxan-4-yl)benzamide is a measure of its tendency to donate an electron. This property is heavily influenced by the electronic nature of the substituents on the aromatic ring.

Studies on dihydroxybenzenes have shown that electron-donating groups, such as –OH and –NH2, decrease the redox potential, making the compound easier to oxidize. researchgate.net Conversely, electron-withdrawing groups like –COOH, –CN, and –NO2 increase the redox potential, making oxidation more difficult. researchgate.net

Table 2: General Effect of Substituents on the Redox Potential of Phenolic Compounds

| Substituent Type | Example Groups | Effect on Redox Potential | Ease of Oxidation |

|---|---|---|---|

| Electron-Donating | -OH, -NH2 | Decrease | Easier |

| Electron-Withdrawing | -COOH, -CN, -NO2, -Cl, -F | Increase | More Difficult |

Data derived from studies on dihydroxybenzenes. researchgate.net

Elucidation of Antioxidant Mechanisms Through Electrochemical Behavior

The antioxidant activity of phenolic compounds is often mediated by their ability to donate a hydrogen atom or an electron to neutralize free radicals. Electrochemical studies, such as cyclic voltammetry, are powerful tools for elucidating these mechanisms.

The oxidation of phenolic compounds typically involves the formation of a phenoxy radical. The stability of this radical is a key determinant of the antioxidant capacity. The 4-hydroxy group on 4-hydroxy-N-(oxan-4-yl)benzamide can donate a hydrogen atom to a free radical, forming a relatively stable phenoxy radical that is delocalized over the aromatic ring.

Electrochemical studies on similar compounds, like the isoflavonoid (B1168493) thiogenistein, have been used to identify the electroactive centers and propose oxidation mechanisms. mdpi.com The number and position of hydroxyl groups are directly related to the pro-oxidant or antioxidant activity of flavonoids. mdpi.com By analogy, the electrochemical behavior of 4-hydroxy-N-(oxan-4-yl)benzamide would be dominated by the oxidation of the 4-hydroxy group. The initial one-electron oxidation would form a semiquinone radical, which could then undergo further reactions. The specifics of the oxidation pathway, including the potential for dimerization of the oxidation products, can be investigated using techniques like cyclic voltammetry coupled with computational methods. rsc.org

Advanced Analytical Methodologies for 4 Hydroxy N Oxan 4 Yl Benzamide Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures and quantifying individual components. For 4-hydroxy-N-(oxan-4-yl)benzamide, liquid chromatography techniques are particularly vital.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of 4-hydroxy-N-(oxan-4-yl)benzamide. The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve adequate resolution, peak shape, and sensitivity.

The process begins with the selection of an appropriate stationary phase (column) and mobile phase. Given the compound's structure, which includes a polar phenolic group and a moderately nonpolar benzamide (B126) core, reversed-phase HPLC is the most common approach. A C18 or C8 column is typically chosen, which separates compounds based on their hydrophobicity.

The mobile phase usually consists of a mixture of an aqueous component (often water with a buffer like ammonium (B1175870) formate (B1220265) or formic acid to control pH and improve peak shape) and an organic modifier (such as acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound while separating it from impurities with different polarities.

Detection is most commonly performed using an ultraviolet (UV) detector. The aromatic benzene (B151609) ring in 4-hydroxy-N-(oxan-4-yl)benzamide provides strong UV absorbance, allowing for sensitive detection at a specific wavelength, typically determined by acquiring a UV spectrum of the analyte.

Method validation is a critical step to ensure the reliability of the analytical data. This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness according to established guidelines.

Table 1: Illustrative HPLC Method Parameters for Analysis of Aromatic Amides This table presents a typical set of starting conditions for method development, based on common practices for similar compounds.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 2.6 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component, controls pH. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound. |

| Gradient | 5% to 95% B over 5-10 minutes | Ensures separation of compounds with varying polarities. |

| Flow Rate | 0.3 - 0.5 mL/min | Controls retention time and separation efficiency. |

| Column Temperature | 30 - 40 °C | Improves peak shape and run-to-run reproducibility. |

| Injection Volume | 5 - 20 µL | Amount of sample introduced for analysis. |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance, e.g., at 254 nm. |

For more definitive identification and highly sensitive quantification, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This powerful hybrid technique provides not only the retention time data from the chromatography but also molecular weight and structural information from the mass spectrometer.

In LC-MS/MS (B15284909) analysis, the eluent from the HPLC column is directed into an ion source, typically an electrospray ionization (ESI) source, which generates charged molecules (ions) of the analyte. These ions are then guided into the mass spectrometer.

A triple quadrupole mass spectrometer is commonly used, operating in Selected Reaction Monitoring (SRM) mode for quantitative studies. In SRM, the first quadrupole (Q1) is set to select the ion corresponding to the molecular weight of 4-hydroxy-N-(oxan-4-yl)benzamide (the precursor ion). This ion then passes into the second quadrupole (Q2), a collision cell, where it is fragmented by collision with an inert gas. The third quadrupole (Q3) is then set to detect one or more specific fragment ions (product ions). This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences and providing exceptional sensitivity and selectivity. taylorfrancis.com Studies on related metabolites like 4-hydroxytamoxifen (B85900) and 4-hydroxypraziquantel demonstrate the utility of LC-MS/MS for accurately quantifying hydroxylated metabolites in complex biological matrices. nih.govrsc.org

Qualitative analysis uses scanning modes to elucidate the structure of unknown impurities or metabolites by interpreting their fragmentation patterns. The competitive fragmentation modeling of ESI-MS/MS spectra can also be used as a guide for putative metabolite identification. researchgate.net

Table 2: Representative LC-MS/MS Parameters for Quantification This table outlines typical settings for a quantitative LC-MS/MS analysis.

| Parameter | Setting | Function |

|---|---|---|

| Ion Source | Heated Electrospray Ionization (HESI) | Generates charged analyte molecules. |

| Polarity | Positive or Negative | Depends on which mode provides better analyte signal. |

| Analysis Mode | Selected Reaction Monitoring (SRM) | Highly selective and sensitive quantification. |

| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ of the analyte | Selects the ion of the target molecule. |

| Product Ions (Q3) | Specific fragments of the analyte | Confirms identity and enhances specificity. |

| Collision Gas | Argon | Induces fragmentation in the collision cell (Q2). |

| Dwell Time | 50 - 100 ms | Time spent acquiring data for each SRM transition. |

Electrochemical Methods for Reactivity Profiling

Electrochemical techniques offer valuable insights into the redox properties of molecules, which can be related to their metabolic fate, antioxidant activity, or potential for degradation.

Cyclic voltammetry (CV) is a primary electrochemical technique used to study the oxidation behavior of 4-hydroxy-N-(oxan-4-yl)benzamide. In a CV experiment, the potential applied to a working electrode is swept linearly in the positive direction and then reversed. The resulting current is measured and plotted against the applied potential, producing a voltammogram.

The structure of 4-hydroxy-N-(oxan-4-yl)benzamide contains two electrochemically active moieties: the phenolic hydroxyl group and the amide group. The phenolic group is particularly susceptible to oxidation. nih.gov Studies on various phenolic compounds show that they are electrochemically oxidizable, typically via the formation of a phenoxy radical. taylorfrancis.comnih.gov This initial oxidation can be followed by further reactions, potentially leading to the formation of quinone-like structures. nih.gov The potential at which this oxidation occurs provides information about how easily the molecule gives up electrons.

The amide group can also be oxidized, but typically at higher potentials than a phenolic group. researchgate.net Therefore, a voltammogram of 4-hydroxy-N-(oxan-4-yl)benzamide would be expected to show an initial anodic (oxidation) peak corresponding to the oxidation of the phenolic hydroxyl group. The characteristics of this peak (e.g., potential, shape, and reversibility) can provide clues about the reaction mechanism and the stability of the resulting oxidized species. nih.gov

Thermoanalytical Techniques (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric analysis (TGA) is a thermal analysis method used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.org This technique is crucial for determining the thermal stability, decomposition profile, and composition of 4-hydroxy-N-(oxan-4-yl)benzamide.